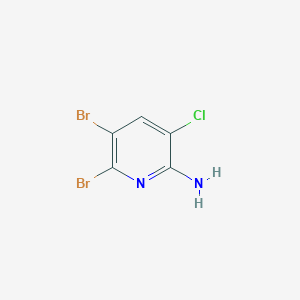

5,6-Dibromo-3-chloropyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

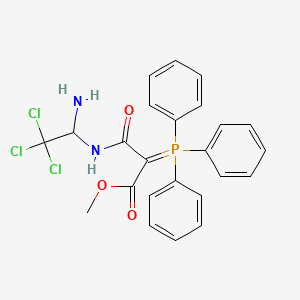

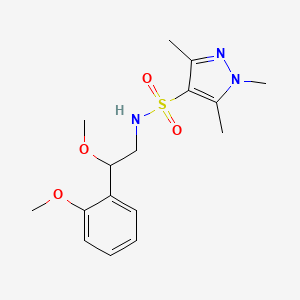

5,6-Dibromo-3-chloropyridin-2-amine is a chemical compound with the linear formula C5H3Br2ClN2 . It is a part of the halogenated heterocycles group .

Molecular Structure Analysis

The molecular structure of 5,6-Dibromo-3-chloropyridin-2-amine consists of a pyridine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms . The ring is substituted with bromine and chlorine atoms at the 5th, 6th, and 3rd positions respectively, and an amine group at the 2nd position .科学的研究の応用

Selective Amination Catalysis

One significant application of 5,6-Dibromo-3-chloropyridin-2-amine is in the field of selective amination catalysis. A study demonstrated the successful amination of related polyhalopyridines using a palladium-Xantphos complex, achieving high yield and excellent chemoselectivity. This method emphasizes the utility of such compounds in organic synthesis, particularly in the selective formation of aminated products (Ji, Li, & Bunnelle, 2003).

Formation of Pyridine-Containing Macrocycles

Another application involves the formation of pyridine-containing macrocycles. A study detailed the palladium-catalyzed amination of dihalopyridines, leading to new families of macrocycles. This process explored the impact of halogen atoms, polyamine chain length, and catalytic system composition, indicating the role of dihalopyridines in synthesizing complex macrocyclic structures (Averin et al., 2005).

Heteroarylation of Adamantylalkyl Amines

The compound also finds application in the heteroarylation of adamantylalkyl amines. Research has shown that using dihalogenopyridines, including bromochloropyridines, leads to advantageous results compared to dibromopyridines, particularly in selective bromine substitution. This study highlights the compound's versatility in complex organic reactions (Abel et al., 2017).

Metal-Free Photoredox Catalysis

In metal-free photoredox catalysis, 5,6-Dibromo-3-chloropyridin-2-amine plays a role in forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds. This innovative approach allows for the synthesis of functionalized alkynes and alkenes, demonstrating the compound's potential in developing complex molecular scaffolds (Ociepa, Turkowska, & Gryko, 2018).

Synthesis of N,N'-Dialkyl-2,11-Diaza3.3-Pyridinophanes

The compound is used in synthesizing N,N'-dialkyl-2,11-diaza3.3-pyridinophanes, as shown in a study that developed a simple synthetic route. The research provided insight into the structural characteristics of these macrocyclic compounds, which have potential applications in coordination chemistry (Che et al., 1994).

Safety and Hazards

特性

IUPAC Name |

5,6-dibromo-3-chloropyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2ClN2/c6-2-1-3(8)5(9)10-4(2)7/h1H,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUJLMBFVYPUED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Br)Br)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dibromo-3-chloropyridin-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B2933791.png)

![7-(2-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2933793.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide](/img/structure/B2933799.png)

![2-[(2-chloroacetyl)-methylamino]-N-propan-2-ylacetamide](/img/structure/B2933803.png)

![N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide](/img/structure/B2933806.png)

![5-(isopentylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2933807.png)